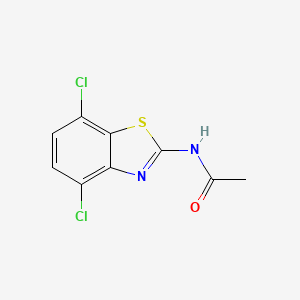

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-7-5(10)2-3-6(11)8(7)15-9/h2-3H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUKLMXCEOPRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of N-substituted benzothiazole derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of dihydrobenzothiazole derivatives.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer properties.

Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Material Science: It is used in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide and related benzothiazole derivatives:

Key Observations:

- Chlorination Effects: The 4,7-dichloro substitution in the target compound contrasts with mono-chlorinated (e.g., 4-Cl in ) or non-chlorinated analogs.

- Acetamide Modifications: Unlike the target compound, the 3-methylphenyl acetamide derivative incorporates an aromatic substituent, which may enhance π-π stacking interactions in biological targets.

- Heterocyclic Linkages : Triazine-triamine derivatives replace the acetamide group with a triazine core, enabling multi-site hydrogen bonding and coordination, which may broaden pharmacological activity.

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is characterized by a heterocyclic structure containing sulfur and nitrogen. This structural framework is known for its ability to interact with biological targets due to its electrophilic nature.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzothiazole compounds, it was found that this compound showed promising activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standardized assays.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Other Benzothiazole Derivatives | 8 - 32 | Various Strains |

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). The IC50 values for these activities are summarized below:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induction of apoptosis |

| HT-29 | 7.5 | Cell cycle arrest |

| NCI-H226 | 6.0 | Inhibition of proliferation |

Case Study: A recent study evaluated the effects of this compound on various cancer cell lines and demonstrated that it significantly inhibited cell growth by modulating key signaling pathways involved in cell survival and proliferation .

3. Anti-inflammatory Activity

This compound has also shown anti-inflammatory properties in vitro. In studies assessing its effects on inflammatory markers, the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is believed to bind to enzymes or receptors involved in critical biological pathways:

- Enzyme Inhibition: It may inhibit enzymes that play a role in tumor progression or microbial survival.

- Receptor Modulation: The compound can modulate receptor activity related to inflammation and immune response.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide?

- Methodology : A common approach involves coupling 4,7-dichloro-1,3-benzothiazol-2-amine with acetic acid derivatives using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCl) in dichloromethane. Triethylamine is added to neutralize HCl byproducts. Post-reaction, the product is isolated via aqueous workup (NaHCO₃ wash), dried (Na₂SO₄), and purified by recrystallization (e.g., ethanol slow evaporation) .

- Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry (amine:acid:EDCl = 1:1:1.2) to minimize unreacted starting material.

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker AXS) at low temperatures (e.g., 173 K). Data refinement uses SHELXL for small molecules . Hydrogen-bonding networks and π-π interactions are analyzed using software like Mercury.

- Validation : Apply R-factor metrics (e.g., R₁ < 0.05) and checkCIF to resolve structural ambiguities .

Q. What spectroscopic techniques confirm the molecular structure?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., acetamide carbonyl at ~168 ppm, benzothiazole protons at 7–8 ppm) .

- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]⁺ calculated for C₉H₆Cl₂N₂OS: 276.9604) .

- Note : Compare experimental data with computed spectra (DFT) for validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for solubility and reactivity.

- Catalysis : Explore DMAP as a nucleophilic catalyst to accelerate amide bond formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates before recrystallization .

- Case Study : A related benzothiazole acetamide achieved 91% yield by maintaining strict temperature control (273 K during reagent addition) .

Q. How are unexpected by-products or data contradictions resolved during synthesis or characterization?

- Methodology :

- By-Product Analysis : Use LC-MS or HPLC to identify impurities. For example, over-reaction may yield N-acylurea by-products from EDCl degradation.

- Crystallographic Ambiguities : Re-refine XRD data with alternative space groups or hydrogen-atom constraints .

Q. What role do the 4,7-dichloro substituents play in biological activity or physicochemical properties?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-Cl, 7-NO₂) and compare bioactivity (e.g., enzyme inhibition assays).

- Computational Modeling : Perform DFT calculations to evaluate electronic effects (e.g., Hammett σ constants) on reactivity .

- Observation : Chlorine atoms enhance lipophilicity (logP) and may improve membrane permeability in antimicrobial assays .

Q. How are intermolecular interactions analyzed to predict solubility or stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.